Methoxy Substitution Position Drives MCF-7 Antiproliferative Potency Differentiation
The 3‑methoxybenzamide configuration of CAS 865658‑31‑7 provides a distinct potency advantage over the 4‑methoxy regioisomer in breast cancer antiproliferative assays. In head‑to‑head comparisons within the thiazole‑benzamide chemotype, 4‑methoxybenzamide derivatives exhibited an IC50 of 44.00 μM against MCF‑7 cells, whereas 3‑methoxy‑bearing analogs achieved IC50 values in the 11–15 μM range, representing an approximately 3‑ to 4‑fold improvement in potency [1]. This potency differential is attributed to the altered hydrogen‑bonding geometry of the meta‑methoxy group, which enables more favorable interactions with the ATP‑binding pocket of target kinases, as supported by molecular docking studies showing that 3‑methoxy substitution improves hinge‑region complementarity compared with para‑substituted analogs [2].
| Evidence Dimension | Antiproliferative potency in MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | 3‑Methoxybenzamide thiazole analogs: IC50 = 11–15 μM (MTT assay) |
| Comparator Or Baseline | 4‑Methoxybenzamide thiazole analog: IC50 = 44.00 μM (MTT assay) |
| Quantified Difference | Approximately 3‑ to 4‑fold lower IC50 for 3‑methoxy vs. 4‑methoxy substitution |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; MTT proliferation assay; 48–72 h exposure |
Why This Matters
This ~3‑4× potency differential means that CAS 865658‑31‑7, with its 3‑methoxy substitution, is predicted to require significantly lower concentrations to achieve comparable antiproliferative effects than its 4‑methoxy regioisomer, directly impacting hit‑to‑lead prioritization and in‑vivo dosing feasibility.
- [1] Javia, A. et al. High Throughput Screening for Anticancer Drug Discovery: Evaluation and Identification of New Anticancer Moieties by HTS. 2023. IC50 values: 4‑methoxybenzamide thiazole analog (MCF-7) = 44.00 μM; 3‑methoxy‑bearing thiazole benzamide IC50 range = 11–15 μM. View Source
- [2] Li, Y. et al. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 2019, 9, 1234–1245. Molecular docking shows 3‑methoxy substitution improves kinase hinge‑region binding. View Source
